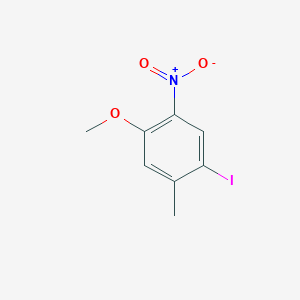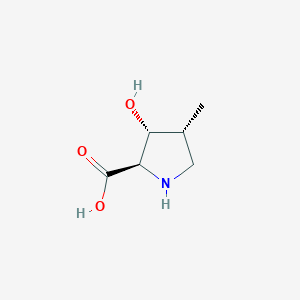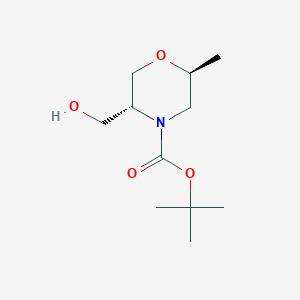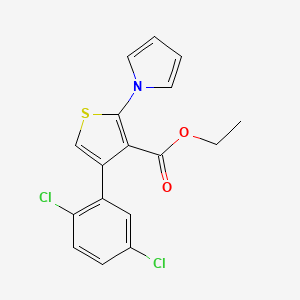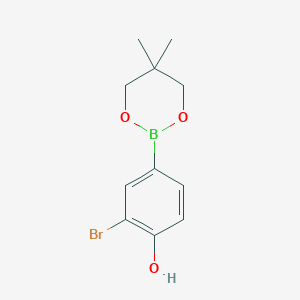
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2. This compound is characterized by the presence of bromine, fluorine, and carboxylic acid functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-fluorotoluene to form 4-bromo-2-fluorotoluene. This intermediate is then subjected to further bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid depends on its specific application. In chemical reactions, the bromine and fluorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are important in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-fluorobenzoic acid: The position of the bromine and fluorine atoms is reversed, affecting the compound’s reactivity and applications.
4-Bromo-3-fluorobenzoic acid: Lacks the bromomethyl group, similar to 4-Bromo-2-fluorobenzoic acid.
Uniqueness
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, as well as the bromomethyl group. This combination of functional groups provides a unique reactivity profile, making it valuable in the synthesis of complex molecules and in various scientific research applications .
Propiedades
Fórmula molecular |
C8H5Br2FO2 |
|---|---|
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-2H,3H2,(H,12,13) |
Clave InChI |
WJEGMZBAJLBOSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)CBr)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


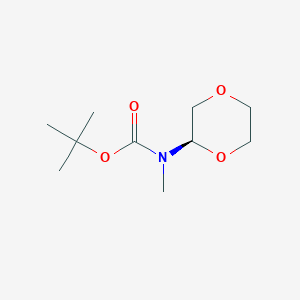
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
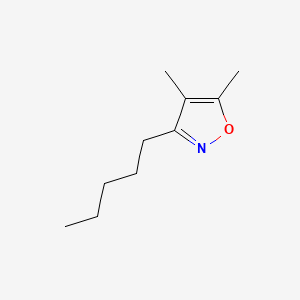
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

